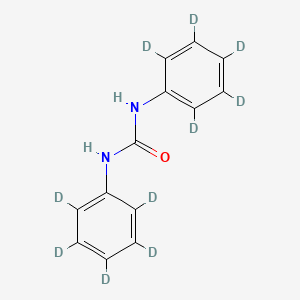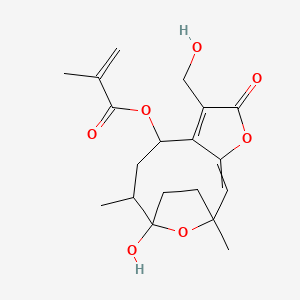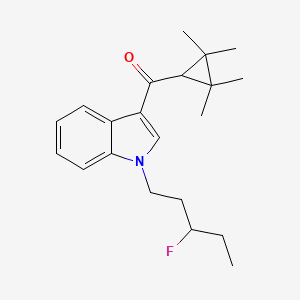
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
Descripción general
Descripción
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, also known as compound 5, is a sesquiterpene lactone . It can be isolated from Stevia alpina var. glutinosa . The compound has a molecular formula of C22H28O7 .
Molecular Structure Analysis
The molecular structure of 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is represented by the SMILES notation: O=C(/C(CO)=C/COC©=O)OC@H=C/CC1)C@([H])C@([H])OC2=O . The compound belongs to the class of sesquiterpenes .Physical And Chemical Properties Analysis
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide has a molecular weight of 404.45 . It is a type of sesquiterpenoid and is physically described as a powder .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound could be used in pharmacological research due to its unique chemical structure . The specific pharmacological properties of this compound are not well-studied yet, but sesquiterpene lactones, in general, are known for their anti-inflammatory, antitumor, and antimicrobial activities.
Food and Cosmetic Research
Given its natural origin, this compound could potentially be used in food and cosmetic research . However, further studies are needed to determine its safety and efficacy in these applications.
Synthetic Precursor Compounds
This compound could serve as a precursor for the synthesis of other complex organic compounds . Its unique structure could be manipulated to create new compounds with potentially useful properties.
Active Pharmaceutical Intermediates (API) & Fine Chemicals
As a sesquiterpene lactone, this compound could be used as an active pharmaceutical intermediate or a fine chemical in the pharmaceutical industry . Further research is needed to explore this potential application.
Ingredient in Supplements, Beverages
This compound could potentially be used as an ingredient in dietary supplements or beverages . However, its safety and efficacy for such uses would need to be thoroughly evaluated.
Agricultural Research
In agricultural research, this compound could be studied for its potential effects on plant growth and development . It could also be investigated for its potential as a natural pesticide or herbicide.
Botanical Bio-Allelopathy
This compound could be used in research on botanical bio-allelopathy, which is the study of the effects of one plant on the growth and development of another plant . Sesquiterpene lactones are known to have allelopathic properties.
Safety and Hazards
Propiedades
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJANFZVGSCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)



